S-23

Descripción general

Descripción

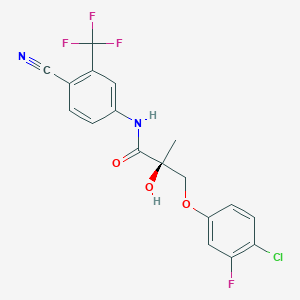

S-23, también conocido como (S)-3-(4-cloro-3-fluorofenoxi)-N-(4-ciano-3-(trifluorometil)fenil)-2-hidroxi-2-metilpropanamida, es un modulador selectivo del receptor de andrógenos (SARM). Fue desarrollado por GTX, Inc. como un posible anticonceptivo hormonal masculino. Este compuesto se une a los receptores de andrógenos con alta afinidad, exhibiendo efectos tanto anabólicos como androgénicos .

Aplicaciones Científicas De Investigación

S-23 tiene varias aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como compuesto de referencia en estudios que involucran moduladores selectivos del receptor de andrógenos.

Biología: this compound se estudia por sus efectos en la masa muscular y la reducción de grasa en modelos animales.

Medicina: this compound se está investigando como un posible anticonceptivo hormonal masculino debido a su capacidad para suprimir la espermatogénesis.

Industria: This compound se utiliza en el desarrollo de fármacos para mejorar el rendimiento para atletas y culturistas

Mecanismo De Acción

S-23 ejerce sus efectos uniéndose a los receptores de andrógenos, que son proteínas que median los efectos de los andrógenos como la testosterona. Al unirse, this compound activa estos receptores, lo que lleva a un aumento de la síntesis de proteínas y el crecimiento muscular. También aumenta la densidad mineral ósea y la libido. Los objetivos moleculares y las vías implicadas incluyen la vía de señalización del receptor de andrógenos .

Análisis Bioquímico

Biochemical Properties

S-23 binds to selective androgen receptors in the body . Once these receptors have been bound, they release a signal to the body that will result in more stimulation and thus, growth .

Cellular Effects

This compound has been shown to aid in muscle gain but also fat loss . It influences cell function by binding to androgen receptors, stimulating changes similar to that caused by testosterone . These changes include but are not limited to hypertrophy of muscle cells, bone density increase, and perhaps even fat loss .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its selective binding to androgen receptors . This binding stimulates changes at the molecular level, including hypertrophy of muscle cells, bone density increase, and potentially fat loss .

Temporal Effects in Laboratory Settings

It is known that this compound has a high bioavailability , suggesting that it may have a stable and long-lasting effect on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

It is known that this compound binds to androgen receptors, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Due to its high bioavailability , it is likely that this compound can be effectively transported and distributed within the body.

Subcellular Localization

Given its mechanism of action through binding to androgen receptors , it is likely that this compound is localized to the cell membrane where these receptors are typically found.

Métodos De Preparación

La síntesis de S-23 implica varios pasos, comenzando con la preparación de los compuestos intermedios. La ruta sintética típicamente incluye los siguientes pasos:

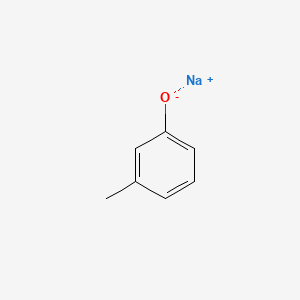

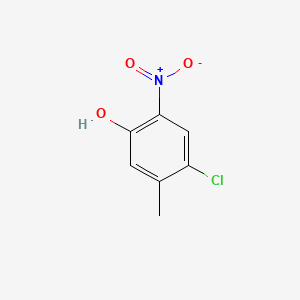

Formación del intermedio fenoxi: Esto implica la reacción de 4-cloro-3-fluorofenol con un reactivo adecuado para formar el intermedio fenoxi.

Formación del intermedio ciano: Esto implica la reacción de 4-ciano-3-(trifluorometil)anilina con un reactivo adecuado para formar el intermedio ciano.

Reacción de acoplamiento: Los intermedios fenoxi y ciano se acoplan luego en condiciones específicas para formar el producto final, this compound.

Los métodos de producción industrial para this compound probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la rentabilidad.

Análisis De Reacciones Químicas

S-23 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar en this compound para producir derivados reducidos.

Sustitución: This compound puede sufrir reacciones de sustitución donde grupos funcionales específicos se reemplazan por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

S-23 a menudo se compara con otros moduladores selectivos del receptor de andrógenos, como:

Andarina (S-4): Similar a this compound, Andarina se une a los receptores de andrógenos pero con una afinidad más baja.

Ostarina (MK-2866): Ostarina es otro SARM que se utiliza para la pérdida de masa muscular y la osteoporosis, pero tiene un perfil de unión diferente en comparación con this compound.

Ligandrol (LGD-4033): Ligandrol es conocido por sus fuertes efectos anabólicos pero difiere en su estructura química y afinidad de unión

This compound es único debido a su alta afinidad de unión a los receptores de andrógenos y su posible uso como anticonceptivo masculino, lo que lo distingue de otros SARMs.

Propiedades

IUPAC Name |

3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF4N2O3/c1-17(27,9-28-12-4-5-14(19)15(20)7-12)16(26)25-11-3-2-10(8-24)13(6-11)18(21,22)23/h2-7,27H,9H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFVOEAXHZGTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

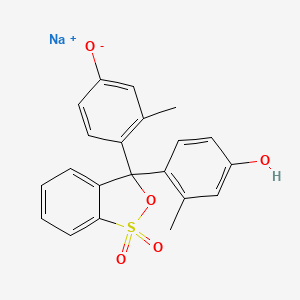

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

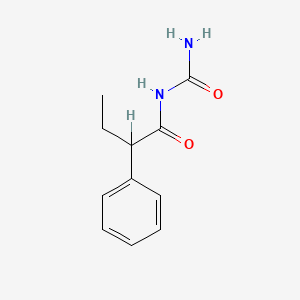

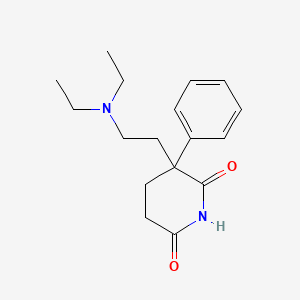

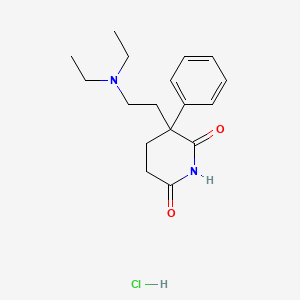

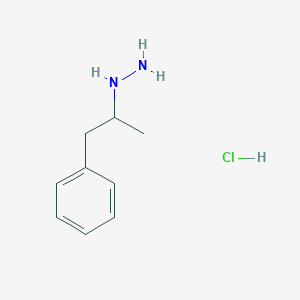

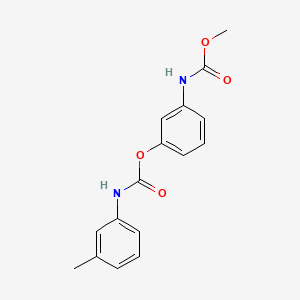

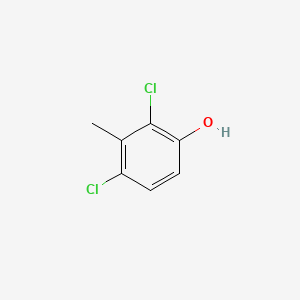

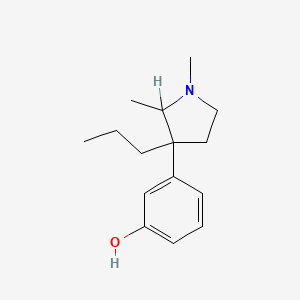

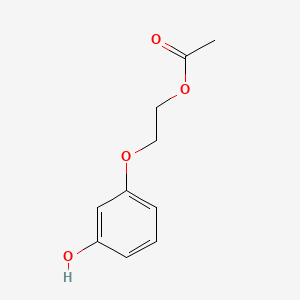

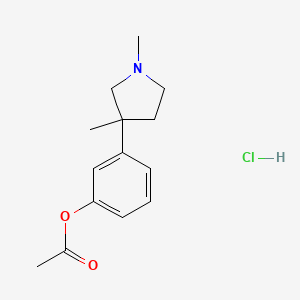

Feasible Synthetic Routes

Q1: How does S-23 interact with the androgen receptor?

A1: this compound binds to the androgen receptor (AR) as a full agonist [1]. This means it activates the AR, leading to downstream effects similar to those of endogenous androgens like testosterone.

Q2: What are the downstream effects of this compound binding to the AR?

A2: this compound demonstrates tissue-selective effects. In preclinical studies using rats, this compound demonstrated suppression of LH and FSH levels, ultimately leading to suppression of prostate size while increasing the size of the levator ani muscle [1]. In combination with estradiol benzoate (EB), this compound showed suppression of spermatogenesis, suggesting potential for hormonal male contraception [1].

Q3: Does this compound affect bone and body composition?

A3: In preclinical studies in rats, this compound has been shown to increase bone mineral density and lean mass while reducing fat mass in a dose-dependent manner [1].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H15ClF4N2O3, and its molecular weight is 430.77 g/mol.

Q5: Is there information available on the material compatibility and stability of this compound under various conditions?

A5: Currently, there is limited publicly available research specifically addressing the material compatibility and stability of this compound under diverse conditions. Further research is needed to evaluate these aspects thoroughly.

Q6: How do structural modifications of this compound affect its activity and potency?

A6: While specific SAR studies for this compound are limited in the provided research, it is known that structural modifications in arylpropionamide-based SARMs can significantly impact their activity, potency, and selectivity [4, 9].

Q7: What is known about the pharmacokinetics of this compound?

A7: Research indicates that this compound is metabolized through various pathways including hydrolysis, hydroxylation, glucuronidation, and sulfation [3, 4]. In a study involving horses, this compound and its metabolites were detected in urine for up to 6 days post-administration, with the sulfate conjugate having the longest detection window. In plasma, this compound itself was detectable for up to 13 days [3]. Canine studies also confirm the presence of this compound glucuronide and a B-ring-depleted metabolite (M3) in urine samples following oral administration [4].

Q8: Has this compound been tested in any animal models?

A8: Yes, this compound has been tested in preclinical studies using rat models for male contraception [1] and in horses for metabolic studies [3]. It has also been administered to dogs to investigate its metabolic profile [4].

Q9: Is there any information on the toxicity profile of this compound?

A9: While the provided research does not offer detailed toxicity data on this compound, it's crucial to acknowledge that all SARMs, including this compound, have potential for adverse effects. Further research is necessary to fully elucidate the safety profile of this compound.

Q10: What analytical methods have been used to characterize and quantify this compound and its metabolites?

A10: The research highlights the use of ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) for identifying and quantifying this compound and its metabolites in various biological matrices [3, 4].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.